Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 5270-55-3
VCID: VC14610596
InChI: InChI=1S/C8H13NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile

CAS No.: 5270-55-3

Cat. No.: VC14610596

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile - 5270-55-3

Specification

CAS No. 5270-55-3
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 4-hydroxy-2,2-dimethyloxane-4-carbonitrile
Standard InChI InChI=1S/C8H13NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-5H2,1-2H3
Standard InChI Key SCEDXLLSCMYJNS-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CCO1)(C#N)O)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Structure and Functional Groups

The compound’s backbone consists of a six-membered tetrahydro-2H-pyran ring, a partially saturated oxygen-containing heterocycle. The 4-position is substituted with both a hydroxyl (-OH) and a carbonitrile (-CN) group, while the 2-position features two methyl groups. This configuration creates a sterically hindered environment that influences its reactivity and intermolecular interactions.

The hydroxyl group introduces polarity and hydrogen-bonding capability, while the electron-withdrawing carbonitrile group enhances electrophilicity at adjacent positions. X-ray crystallographic studies of analogous compounds, such as 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, reveal chair conformations with axial substituents, suggesting similar stereochemical behavior in this compound .

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at ~3400 cm1^{-1} (O-H stretch) and ~2240 cm1^{-1} (C≡N stretch) confirm the presence of hydroxyl and nitrile groups.

  • NMR Spectroscopy:

    • 1H^1H NMR: Methyl protons at the 2-position appear as a singlet (~δ 1.2–1.4 ppm), while the hydroxyl proton resonates as a broad peak (~δ 2.5 ppm) due to hydrogen bonding .

    • 13C^{13}C NMR: The carbonitrile carbon is observed at ~δ 118–120 ppm, consistent with analogous nitriles .

Synthetic Methodologies

Cyclization of Keto-Nitriles

A common route involves the base-promoted cyclization of γ-keto-nitriles. For example, treating 5-cyano-4-methylpentan-2-one with sodium hydroxide in ethanol yields the target compound via intramolecular aldol condensation. This method achieves moderate yields (50–60%) but requires precise control of reaction conditions to avoid side reactions.

Epoxide Ring-Opening Reactions

Epoxides derived from α,β-unsaturated nitriles can undergo acid-catalyzed ring-opening with water, followed by cyclization. Using boron trifluoride etherate as a catalyst, this method provides higher regioselectivity and yields up to 75% .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Key Advantage
Keto-Nitrile CyclizationNaOH50–60Simple reagents
Epoxide Ring-OpeningBF₃·Et₂O70–75High regioselectivity
Enzymatic HydrolysisLipase65Eco-friendly, mild conditions

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for angiotensin-converting enzyme (ACE) inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its stereochemical complexity enables the synthesis of enantiomerically pure therapeutics .

Agrochemical Development

Derivatives incorporating chlorine or sulfur atoms show potent herbicidal activity. For instance, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (PubChem CID: 21901960) is a lead candidate for next-generation pesticides .

Material Science

Incorporating the compound into polymers enhances thermal stability. Polyurethanes modified with 5 wt% of the nitrile exhibit a 20°C increase in glass transition temperature (TgT_g).

Shipping ModeHazMat Fee (USD)Restrictions
Air (Excepted Quantity)0≤1 g for Class 6.1, PG I
Ground (Limited Qty)15–60≤25 g per package

Structural Analogues and Comparative Analysis

Table 2: Key Structural Analogues

Compound NameMolecular FormulaDistinguishing Feature
Tetrahydro-2H-pyran-4-carbonitrileC₆H₉NOLacks hydroxyl group
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-oneC₆H₁₀O₃Ketone instead of nitrile
5-Hydroxy-tetrahydro-pyranC₅H₁₀O₂Hydroxyl at 5-position

The simultaneous presence of hydroxyl and nitrile groups in Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile confers unique reactivity, enabling nucleophilic attacks at the nitrile and hydrogen-bond-driven crystallization .

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